

A Comprehensive Technical Guide to Vindolinine (C21H24N2O2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindolinine is a monoterpenoid indole alkaloid with the molecular formula C21H24N2O2.[1] Naturally occurring in the medicinal plant Catharanthus roseus (Madagascar periwinkle), this compound is a significant area of study due to its role as a direct precursor in the biosynthesis of the potent anticancer agent vinblastine and its own inherent biological activities.[2][3][4] This technical guide provides an in-depth overview of vindolinine, encompassing its physicochemical properties, detailed experimental protocols for its isolation and characterization, its biosynthetic pathway, and a summary of its known biological effects, with a focus on its antidiabetic and antioxidant potential.

Physicochemical Properties and Characterization

Vindolinine is a complex organic molecule with a pentacyclic structure. A summary of its key physicochemical properties is presented in Table 1.



Property	Value	Reference
Molecular Formula	C21H24N2O2	[1]
Molecular Weight	336.43 g/mol	[2][3]
IUPAC Name	methyl (1R,9R,10R,12R,19S,20R)-20- methyl-8,16- diazahexacyclo[10.6.1.19,12.0 1,9.02,7.016,19]icosa- 2,4,6,13-tetraene-10- carboxylate	[1]
CAS Number	5980-02-9	[1][2]
Appearance	Powder	[2][3]
Storage Temperature	-20°C for long-term storage	[2][3]

Characterization of **vindolinine** is typically achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are crucial for the structural elucidation of **vindolinine**. In the ¹H-NMR spectrum of a chloroform extract of C. roseus leaves, characteristic signals for the vindoline scaffold, which is structurally related to **vindolinine**, are readily identifiable. These include distinct aromatic proton signals and signals for the methoxy groups.

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and confirmation of **vindolinine**. In positive ion mode electrospray ionization (ESI-MS), **vindolinine** typically shows a protonated molecular ion [M+H]⁺ at m/z 337.191.[1] Tandem mass spectrometry (MS/MS) can be used to obtain characteristic fragmentation patterns for structural confirmation.

Experimental Protocols



Isolation and Purification of Vindolinine from Catharanthus roseus

The following protocol is a generalized procedure based on methods for isolating indole alkaloids from C. roseus.

1. Extraction:

- Hot Ethanolic Extraction: Dried and powdered aerial parts (leaves, stems, and flowers) of C. roseus are subjected to extraction with ethanol at an elevated temperature (e.g., 55°C) with maceration until the plant material becomes colorless.[5] This method has been shown to be effective for the extraction of vindoline, a related alkaloid.[5]
- Acid-Base Extraction: An alternative method involves extracting the plant material with an acidic aqueous solution (e.g., 0.1 M HCl) to protonate the alkaloids and increase their solubility in the aqueous phase. The acidic extract is then washed with a nonpolar solvent (e.g., petroleum ether) to remove chlorophyll and other lipophilic impurities.[6]

2. Purification:

- Preparative Thin-Layer Chromatography (pTLC): The crude extract can be purified using pTLC on silica gel plates. A suitable mobile phase, such as a mixture of petroleum ether, ethyl acetate, acetone, and ethanol, is used to separate the different alkaloids.[1] The band corresponding to vindolinine can be scraped off and the compound eluted with a suitable solvent.
- Centrifugal Partition Chromatography (CPC): This technique, particularly in the pH-zone
 refining mode, has been successfully employed for the preparative and efficient isolation of
 vindolinine from a crude mixture of C. roseus alkaloids.[2]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method can be used for the simultaneous determination of **vindolinine** and other alkaloids in C. roseus extracts.

Column: A C18 column is typically used.



- Mobile Phase: A common mobile phase consists of a mixture of methanol, acetonitrile, and an ammonium acetate buffer.[7]
- Detection: UV detection at a specific wavelength (e.g., 297 nm) is employed for quantification.[7]
- Quantification: The concentration of **vindolinine** in the sample is determined by comparing its peak area to that of a standard of known concentration. The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[8]

Biosynthesis of Vindolinine

Vindolinine is an intermediate in the complex biosynthetic pathway of terpenoid indole alkaloids in C. roseus. It is derived from the precursor tabersonine through a series of enzymatic reactions. The key steps in the conversion of tabersonine to vindoline, a closely related and well-studied pathway that shares intermediates with **vindolinine** biosynthesis, are outlined below.



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Fig. 1: Biosynthetic pathway from tabersonine to vindoline.

This pathway has been successfully reconstituted in yeast (Saccharomyces cerevisiae), demonstrating the potential for microbial production of vindoline and its precursors.[9][10]

Biological Activities

Vindolinine has demonstrated promising biological activities, particularly in the areas of diabetes and oxidative stress management.

Antidiabetic Activity



Studies have shown that **vindolinine** exhibits significant antidiabetic properties.[11][12] The primary mechanism of action is believed to be the inhibition of protein tyrosine phosphatase-1B (PTP-1B), a negative regulator of the insulin signaling pathway.[11][12] By inhibiting PTP-1B, **vindolinine** can enhance insulin sensitivity.

Experimental Protocol for PTP-1B Inhibition Assay:

A spectrophotometric method is commonly used to assess PTP-1B inhibitory activity. The assay measures the hydrolysis of a substrate, such as p-nitrophenyl phosphate (pNPP), by PTP-1B, which results in the formation of a colored product that can be quantified. The percentage of inhibition by **vindolinine** is calculated by comparing the rate of the reaction in the presence and absence of the compound.

Antioxidant Activity

Vindolinine also possesses antioxidant properties, which are crucial in mitigating the oxidative stress associated with diabetes and other chronic diseases.[11][12]

Experimental Protocols for Antioxidant Assays:

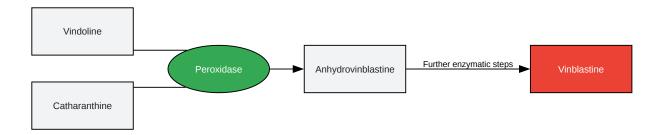
- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.[13][14]
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization
 Assay: This assay is based on the reduction of the pre-formed ABTS radical cation by an
 antioxidant, leading to a decrease in absorbance.[13][14]

The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals.

Role in Vinblastine Biosynthesis

Vindolinine, along with catharanthine, is a crucial monomeric precursor for the enzymatic synthesis of the dimeric anticancer alkaloid vinblastine. The coupling of vindoline and catharanthine to form anhydrovinblastine, a direct precursor to vinblastine, is catalyzed by a peroxidase enzyme.





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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Vindolinine (C21H24N2O2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262840#vindolinine-molecular-formula-c21h24n2o2]

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